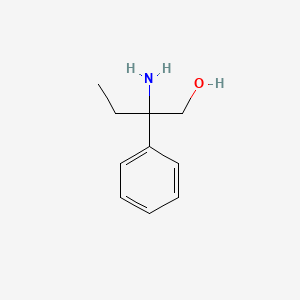

![molecular formula C16H11F3N2O3S B2795984 Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone CAS No. 339099-86-4](/img/structure/B2795984.png)

Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

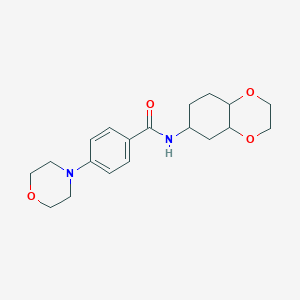

The compound “Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a phenyl group (C6H5-), an oxadiazole ring, and a sulfone group (SO2-). The trifluoromethyl group is known for its high electronegativity and the ability to increase the lipophilicity of the compound . The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms, and it is often found in various pharmaceuticals . The sulfone group is a sulfur atom bonded to two oxygen atoms and is known for its stability and resistance to reduction .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the phenyl rings, and the trifluoromethyl and sulfone groups . These groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known for its high stability, but under certain conditions, it can participate in various reactions . The oxadiazole ring can also undergo various transformations depending on the reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability . The presence of the oxadiazole ring could also influence the compound’s electronic properties .Aplicaciones Científicas De Investigación

Environmental Degradation of Polyfluoroalkyl Chemicals

Research into the environmental degradation of polyfluoroalkyl chemicals, which includes compounds similar in structure to Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone, highlights their transformation into perfluoroalkyl acids (PFAAs) through microbial degradation. This process results in the formation of highly persistent compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), raising concerns about their toxicological profiles and environmental fate. Laboratory studies using microbial culture, soil, and sediment have aimed to bridge the knowledge gap regarding the environmental biodegradability of precursor chemicals to PFAAs, revealing quantitative and qualitative relationships, microbial degradation pathways, and novel degradation intermediates (Liu & Avendaño, 2013).

Plastic Scintillators and Luminescent Dyes

The development of plastic scintillators and luminescent dyes utilizing polymethyl methacrylate with various luminescent dyes, including 1,3,4-oxadiazole derivatives, has been studied for their potential in improving scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. These investigations suggest that 1,3,4-oxadiazole and its derivatives can serve as luminescent activators and wavelength shifters, offering valuable applications in radiation detection and measurement technologies (Salimgareeva & Kolesov, 2005).

Synthesis of Heterocycles and Dyes

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, closely related to the 1,3,4-oxadiazole scaffold found in this compound, has been explored for its potential in synthesizing a wide range of heterocyclic compounds and dyes. This research underscores the versatility of the 1,3,4-oxadiazole framework as a building block for creating compounds with varied applications, from pharmaceuticals to materials science (Gomaa & Ali, 2020).

Therapeutic Worth of 1,3,4-Oxadiazole Compounds

A comprehensive review on the therapeutic applications of 1,3,4-oxadiazole compounds has illuminated their significant binding affinity with various enzymes and receptors in biological systems. This affinity allows for the elicitation of a broad spectrum of bioactivities, making 1,3,4-oxadiazole derivatives prominent in the development of medicinal agents for treating a myriad of ailments. The review emphasizes the potential of these compounds in advancing drug discovery and development (Verma et al., 2019).

Mecanismo De Acción

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Compounds containing oxadiazole rings and trifluoromethyl groups are found in a variety of pharmaceuticals, where they can have various mechanisms of action .

Direcciones Futuras

The future research directions involving this compound could be diverse, given the wide range of applications of compounds containing oxadiazole rings and trifluoromethyl groups. These could include further studies into its synthesis, reactivity, and potential applications in fields such as medicinal chemistry .

Propiedades

IUPAC Name |

5-(2-methylsulfonylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O3S/c1-25(22,23)13-5-3-2-4-12(13)15-20-14(21-24-15)10-6-8-11(9-7-10)16(17,18)19/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHABSKGBKEYIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Dimethylamino)phenyl]-3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-one](/img/structure/B2795901.png)

![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2795905.png)

![3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2795909.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2795915.png)

![N-cyclohexyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2795917.png)

![3-methoxy-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2795924.png)